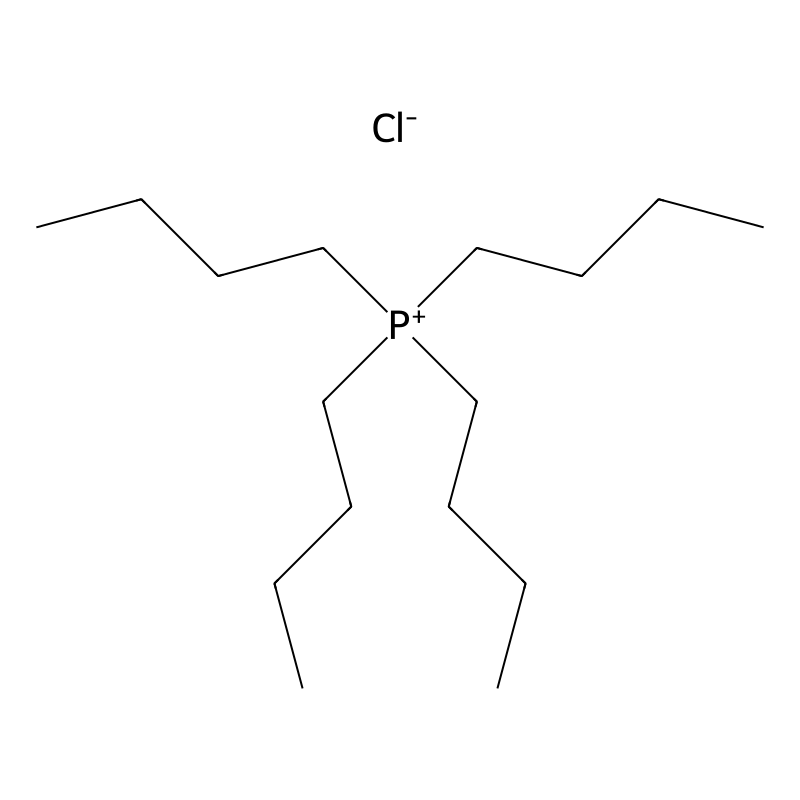

Tetrabutylphosphonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetrabutylphosphonium chloride (TBPC) is a specialty quaternary phosphonium salt widely utilized as a phase transfer catalyst (PTC), an ionic liquid precursor, and a semiclathrate hydrate former. Characterized by its bulky, highly polarizable phosphonium cation and a melting point of 70–74°C, TBPC offers high lipophilicity and thermal resilience [1]. Unlike standard inorganic salts or lighter organic halides, TBPC functions as an effective bridge in biphasic organic synthesis, facilitating the transfer of ions between immiscible aqueous and organic phases[2]. Its procurement value is anchored in its ability to maintain structural integrity under extreme processing conditions where conventional ammonium-based analogs fail, making it a critical raw material for advanced polymer formulations, high-temperature catalysis, and specialized extraction workflows.

References

- [1] H. Sakamoto et al., 'Thermal Stability and Non-isothermal Kinetic Analysis of Suspension Poly(vinyl chloride) Films Formulated with Phosphonium-Based Ionic Liquids', ACS Sustainable Chemistry & Engineering, 2019.

- [2] M. Li et al., 'Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids', Molecules, 2023.

Substituting TBPC with the cheaper and more ubiquitous tetrabutylammonium chloride (TBACl) frequently leads to process failures in high-temperature applications. Ammonium salts are inherently susceptible to Hofmann elimination at elevated temperatures, leading to catalyst degradation, loss of reaction yield, and the generation of colored byproducts in polymer resins [1]. In contrast, the phosphonium core of TBPC provides significantly higher thermal stability, allowing it to survive processing conditions that exceed 200°C [2]. Furthermore, substituting TBPC with bromide variants (like TBPB) alters the hydration thermodynamics and solubility profiles, which negatively impacts the dissociation enthalpy required for semiclathrate hydrate gas storage[3] and reduces extraction efficiency for specific hydrophobic biomolecules [4].

References

- [1] K. J. Fraser et al., 'Phosphonium-Based Ionic Liquids: An Overview', Australian Journal of Chemistry, 2009.

- [2] H. Sakamoto et al., 'Thermal Stability and Non-isothermal Kinetic Analysis of Suspension Poly(vinyl chloride) Films Formulated with Phosphonium-Based Ionic Liquids', ACS Sustainable Chemistry & Engineering, 2019.

- [3] S. Muromachi et al., 'Intermolecular Interaction of Tetrabutylammonium and Tetrabutylphosphonium Salt Hydrates by Low-Frequency Raman Observation', Molecules, 2022.

- [4] M. Li et al., 'Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids', Molecules, 2023.

Superior Thermal Degradation Resistance in Polymer Processing

In high-temperature polymer processing, catalyst or additive survival is critical. Thermogravimetric analysis demonstrates that pure TBPC exhibits a peak thermal degradation temperature (Tp) of 394.5°C [1]. In contrast, alkyl ammonium salts typically undergo Hofmann elimination and begin degrading at temperatures below 200°C [2]. This massive thermal window allows TBPC to be processed in environments where TBACl would decompose into volatile amines and olefins.

| Evidence Dimension | Peak thermal degradation temperature (Tp) |

| Target Compound Data | 394.5°C for pure TBPC |

| Comparator Or Baseline | <200°C for typical alkyl ammonium salts (e.g., TBACl) |

| Quantified Difference | >190°C higher peak thermal stability |

| Conditions | Thermogravimetric analysis (TGA) under nitrogen flow |

Enables high-temperature phase transfer catalysis and PVC/resin formulation without risking catalyst breakdown or colored degradation byproducts.

Lower Aqueous Viscosity for Enhanced Mass Transfer

For liquid-liquid extraction and biphasic catalysis, solvent viscosity dictates mass transfer efficiency and pumping costs. In 20% water mixtures at temperatures below 318.15 K, the viscosity of phosphonium-based TBPC is quantitatively lower than that of its ammonium counterpart, TBACl, maintaining a highly processable viscosity of <100 mPa·s [1]. The larger, more polarizable phosphonium cation reduces intermolecular friction compared to the ammonium cation, directly improving fluid dynamics.

| Evidence Dimension | Dynamic viscosity in 20% aqueous mixture |

| Target Compound Data | Lower viscosity (<100 mPa·s) |

| Comparator Or Baseline | TBACl (higher viscosity under identical conditions) |

| Quantified Difference | Viscosity trend: TBACl > TBPC |

| Conditions | 20% water mixture, temperature < 318.15 K |

Lower viscosity directly improves mass transfer rates and reduces energy consumption for pumping in industrial liquid-liquid extraction workflows.

Higher Dissociation Enthalpy for Semiclathrate Hydrates

TBPC is an effective former of semiclathrate hydrates used in thermal energy storage and gas encapsulation. Calorimetric studies reveal that TBPC hydrates possess a dissociation enthalpy of 164.7 kJ/mol with an equilibrium temperature of 10.3°C [1]. In direct comparison, TBACl hydrates exhibit a significantly lower dissociation enthalpy of 156.0 kJ/mol and a higher equilibrium temperature of 15.1°C [1]. This indicates stronger intermolecular stabilization within the TBPC hydrate lattice.

| Evidence Dimension | Hydrate dissociation enthalpy |

| Target Compound Data | 164.7 kJ/mol |

| Comparator Or Baseline | 156.0 kJ/mol (TBACl hydrate) |

| Quantified Difference | 8.7 kJ/mol higher dissociation enthalpy for TBPC |

| Conditions | Semiclathrate hydrate formation, atmospheric pressure baseline |

Provides superior thermal energy storage density and enhanced thermodynamic stability for advanced gas capture and cold storage applications.

Co-Solvent Thermal Stability in Cellulose Dissolution

Aqueous ionic liquid mixtures are critical for green cellulose dissolution, but solvent stability is a major bottleneck. While tetrabutylphosphonium hydroxide (TBPH) can dissolve cellulose, it thermally decomposes at temperatures above 323 K in high-water mixtures (e.g., 91.1 mol% water)[1]. Conversely, TBPC maintains complete thermal stability across the entire 50–99.9 mol% water range under identical conditions, eliminating the thermal degradation risk while preserving the critical co-solvent effects required for biomass processing[1].

| Evidence Dimension | Thermal stability limit in high-water mixtures |

| Target Compound Data | Stable across 50–99.9 mol% water at >323 K |

| Comparator Or Baseline | TBPH (Decomposes at >323 K at 91.1 mol% water) |

| Quantified Difference | Elimination of the 323 K degradation threshold |

| Conditions | 91.1 mol% water (40 wt% water) aqueous mixture, >323 K |

Allows for higher-temperature biomass processing and solvent recycling without the severe degradation associated with hydroxide-based ionic liquids.

High-Temperature Phase Transfer Catalysis (PTC) in Polymer Synthesis

Directly downstream of its >390°C peak degradation temperature, TBPC is a highly effective phase transfer catalyst for high-temperature polymerizations and halide exchange reactions. Where ammonium salts like TBACl undergo Hofmann elimination and ruin resin clarity, TBPC maintains catalytic activity and prevents the formation of colored byproducts in PVC and other advanced polymer formulations [1].

Cold Thermal Energy Storage and Gas Encapsulation

Leveraging its high dissociation enthalpy (164.7 kJ/mol), TBPC is highly suited for formulating semiclathrate hydrates used in cold thermal energy storage systems. Its superior thermodynamic stabilization compared to TBACl also makes it a preferred host material for the encapsulation and storage of gases such as methane and carbon dioxide under milder pressure conditions [2].

Liquid-Liquid Extraction of Hydrophobic Biomolecules

Due to its highly shielded charge, lipophilicity, and lower aqueous viscosity compared to ammonium analogs, TBPC is an excellent solvent for the extraction of highly hydrophobic biomolecules like carotenoids (e.g., astaxanthin, lutein). The lower viscosity improves mass transfer rates during the extraction process, making industrial-scale pumping and phase separation more energy-efficient [3].

References

- [1] H. Sakamoto et al., 'Thermal Stability and Non-isothermal Kinetic Analysis of Suspension Poly(vinyl chloride) Films Formulated with Phosphonium-Based Ionic Liquids', ACS Sustainable Chemistry & Engineering, 2019.

- [2] S. Muromachi et al., 'Intermolecular Interaction of Tetrabutylammonium and Tetrabutylphosphonium Salt Hydrates by Low-Frequency Raman Observation', Molecules, 2022.

- [3] M. Li et al., 'Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids', Molecules, 2023.

Physical Description

UNII

Related CAS

GHS Hazard Statements

H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (92.86%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (97.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Pharmaceutical and medicine manufacturing

Phosphonium, tetrabutyl-, chloride (1:1): ACTIVE